molecular formula C13H11ClN2O B143922 3-(4-chlorobutanoyl)-1H-indole-5-carbonitrile CAS No. 276863-95-7

3-(4-chlorobutanoyl)-1H-indole-5-carbonitrile

Cat. No. B143922
M. Wt: 246.69 g/mol
InChI Key: DFORIOBMTPKWPE-UHFFFAOYSA-N
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Description

Continuous Flow Process for Reductive Deoxygenation

The study presented in the first paper focuses on the reductive deoxygenation of 3-(4-chlorobutanoyl)-1H-indole-5-carbonitrile, a key intermediate in the synthesis of Vilazodone, an antidepressant drug. The authors developed a continuous flow process using a continuous stirred tank reactor (CSTR) to convert this compound into 3-(4-chlorobutyl)-1H-indole-5-carbonitrile. This method offers several advantages over traditional batch processes, including increased yield, reduced impurity formation, and enhanced safety. The process also resulted in a high purity product that did not require further purification, which is a significant improvement in terms of efficiency and cost-effectiveness .

Rearrangement and Synthesis of Novel Acceptors

The second paper describes a chemical reaction involving the rearrangement of 4-oxobutane-1,1,2,2-tetracarbonitriles to form a penta-1,3-diene-1,1,3-tricarbonitrile structure. This rearrangement is part of a synthetic route to create structural analogs of tricyanofuran (TCF) and tricyanopyrrole (TCP), which are important acceptors in donor–acceptor chromophores. Although the compound is not directly related to 3-(4-chlorobutanoyl)-1H-indole-5-carbonitrile, the study provides insight into the types of rearrangements and synthetic strategies that can be applied to similar nitrile-containing molecules .

Synthesis and Conversion to DPI 201-106

The third paper outlines a three-step synthesis of 4-hydroxy-1H-indole-2-carbonitrile from a commercially available precursor. The process involves cyanation followed by halogenation and dehydrohalogenation, resulting in an 84% overall yield. The synthesized compound is then converted into DPI 201-106, a positive inotrope. This paper demonstrates the versatility of indole carbonitriles in pharmaceutical synthesis and provides a potential pathway for the modification of 3-(4-chlorobutanoyl)-1H-indole-5-carbonitrile .

Molecular Structure Analysis of Co-crystals

In the fourth paper, the authors present the molecular structure of a co-crystal composed of two different carbonitrile-containing compounds. The study includes an analysis of the crystal structure, highlighting the interactions and dihedral angles between the aromatic rings and substituents. While the compounds studied are different from 3-(4-chlorobutanoyl)-1H-indole-5-carbonitrile, the methods used for structural analysis could be applicable to the study of its molecular structure .

X-ray and Spectroscopic Analysis of a Pyridine Carbonitrile

The fifth paper details the synthesis and structural analysis of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile. The authors used X-ray analysis, IR, NMR, and electronic spectroscopy to study the compound's structure. Additionally, they investigated the optical properties through UV–vis absorption and fluorescence spectroscopy. This paper provides an example of the comprehensive analysis that could be performed on 3-(4-chlorobutanoyl)-1H-indole-5-carbonitrile to determine its physical and chemical properties .

Scientific Research Applications

1. Applications in Continuous Flow Processes

  • Reductive Deoxygenation: A continuous flow process for reductive deoxygenation of 3-(4-chlorobutanoyl)-1H-indole-5-carbonitrile was developed, demonstrating advantages like increased yield, minimized impurity formation, enhanced safety, and overall purity enhancement, making purification steps unnecessary (Karadeolian et al., 2018).

2. Applications in Synthetic Chemistry

  • Intermediate in Synthesis: It's used as an intermediate in the synthesis of 5-(4-(4-(5-cyano-1H-indol-3-yl)butyl)piperazin-1-yl)-benzofuran-2-carboxylic acid. This synthesis process includes steps like Friedel-Crafts acylation and reduction reactions, leading to improved yields and simplified purification processes (Shi Jian-me, 2015).

3. Applications in Drug Development

  • Urease Inhibitors: Novel indole-based oxadiazole scaffolds incorporating 3-(4-chlorobutanoyl)-1H-indole-5-carbonitrile were synthesized and found to be potent inhibitors of the urease enzyme. These molecules have potential therapeutic applications in drug design due to their inhibitory properties and mild cytotoxicity (Nazir et al., 2018).

4. Applications in Molecular Structure Studies

  • Structural Analysis in Drug Development: The compound has been used in studies for the synthesis of various derivatives, aiding in understanding molecular structures and their potential as PDE4 inhibitors, which are relevant in medicinal chemistry (Kumar et al., 2012).

5. Applications in Biochemical Research

  • COVID-19 Research: Azafluorene derivatives of this compound have been studied for their potential as inhibitors of SARS-CoV-2 RdRp, showcasing the relevance of this chemical in current pharmaceutical research, particularly in the context of the COVID-19 pandemic (Venkateshan et al., 2020).

Safety And Hazards

The compound is associated with several hazard statements including H301, H311, H331, and H341 . It also has several precautionary statements including P201, P202, P233, P261, P264, P270, P271, P280, P302, P304, P308, P310, P313, P330, P340, P352, P361, P403, and P405 . The compound is considered dangerous, as indicated by the signal word .

properties

IUPAC Name

3-(4-chlorobutanoyl)-1H-indole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O/c14-5-1-2-13(17)11-8-16-12-4-3-9(7-15)6-10(11)12/h3-4,6,8,16H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFORIOBMTPKWPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C#N)C(=CN2)C(=O)CCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30436934
Record name 3-(4-chlorobutanoyl)-1H-indole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30436934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-chlorobutanoyl)-1H-indole-5-carbonitrile

CAS RN

276863-95-7
Record name 3-(4-chlorobutanoyl)-1H-indole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30436934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

As per the process described in the JMC Article, 3-(4-chlorobutyl)-1H-indole-5-carbonitrile is prepared by reacting 5-cyanoindole with 4-chlorobutyryl chloride in the presence of isobutyl-AlCl2 to produce 3-(4-chlorobutyryl)-1H-indole-5-carbonitrile, which is then subjected to selective desoxygenation of the keto function with sodium bis(2-methoxyethoxy)aluminum hydride (Vitride/Red-Al) to produce the 3-(4-chlorobutyl)-1H-indole-5-carbonitrile.
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Synthesis routes and methods II

Procedure details

Aluminium chloride (82.44 g) was added to dichloromethane (350 ml) under stifling at 25-30° C. The resulting mass was cooled to 0-5° C., followed by drop-wise addition of 4-chlorobutyryl chloride (87.5 g) for 30-45 minutes at 0° C. and then stirring for 5 minutes at the same temperature. A solution of 5-cyanoindole (50 g) in dichloromethane (350 ml) was added drop-wise to the resulting mass at 0-5° C. within 1-2 hours, followed by stirring for 30 minutes at the same temperature. The temperature of the reaction mass was gradually increased to 25-30° C., followed by stirring for 12-16 hours at the same temperature. The reaction mass was slowly poured into crushed ice (420 g) with slow stirring, the resulting mixture was cooled to 0-5° C. and then stirred for 1 hour at the same temperature. The separated solid was filtered, washed the material subsequently with dichloromethane (2×85 ml) and water (2×85 ml) and then dried at 25-30° C. to produce a solid material (Dry weight: 93 g). The resulting solid was dissolved in ethyl acetate (4000 ml) at 50-55° C., followed by the addition of activated carbon (5 g) and then stifling the mixture for 5 minutes at the same temperature. The resulting mass was filtered through celite bed and washed the bed with hot ethyl acetate (100 ml). The resulting filtrate was initially cooled to 25-30° C. and further cooled to 0-5° C., followed by stirring the mass for 1 hour at the same temperature. The separated solid was filtered, washed with chilled ethyl acetate (100 ml) and then dried the material at 50-55° C. until constant weight to produce 65 g of 3-(4-chlorobutyryl)-1H-indole-5-carbonitrile (Purity by HPLC: 99.2%; Yield: 74.8%).
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82.44 g
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50 g
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Synthesis routes and methods III

Procedure details

According to U.S. Pat. No. 5,418,237 (hereinafter referred to as the '237 patent) & the Research Article ‘Drugs of the Future 2001, 26(3), 247’, 3-(4-chlorobutyl)-1H-indole-5-carbonitrile is prepared by reacting 5-cyanoindole with 4-chlorobutyryl chloride to give 3-(4-chlorobutyryl)-1H-indole-5-carbonitrile, which then reduced with diborane to produce the 3-(4-chlorobutyl)-1H-indole-5-carbonitrile.
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Synthesis routes and methods IV

Procedure details

In the second reaction line is schematically illustrated the synthesis of the intermediate 3-(4-chloro-1-hydroxy-butyl)-1H-indol-5-carbonitrile of Formula (I) through the condensing of indol-5-carbonitrile with 4-chlorobutyrylchloride to give 3-(4-chlorobutyryl)-1H-indol-5-carbonitrile, which is reduced with sodium borohydride, to give 3-(4-chloro-1-hydroxy-butyl)-1H-indol-5-carbonitrile.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
A Karadeolian, D Patel, P Bodhuri… - … Process Research & …, 2018 - ACS Publications
A continuous flow process for the reductive deoxygenation of 3-(4-chlorobutanoyl)-1H-indole-5-carbonitrile to 3-(4-chlorobutyl)-1H-indole-5-carbonitrile was developed using a …
Number of citations: 7 pubs.acs.org
B Hu, Q Song, Y Xu - Organic Process Research & Development, 2012 - ACS Publications
A scale-up synthesis of antidepressant drug vilazodone was accomplished in five steps. Friedel–Crafts acylation of 1-tosyl-1H-indole-5-carbonitrile with 4-chlorobutyryl chloride, …
Number of citations: 28 pubs.acs.org
N Anitha, BS Reddy, NM Sekhar, KV Reddy… - Synthetic …, 2014 - Taylor & Francis
An alternative and efficient telescopic approach to the synthesis of 3-(4-chloro butyl)-1H-indole -5-carbonitrile (2), a key intermediate in the synthesis of vilazodone hydrochloride (1), is …
Number of citations: 2 www.tandfonline.com

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